(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide
CAS No.: 141899-12-9
Cat. No.: VC0555019
Molecular Formula:
Molecular Weight: 183.2
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 141899-12-9 |
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Molecular Weight | 183.2 |
IUPAC Name | (2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid;hydrobromide |
Standard InChI | InChI=1S/C10H13NO3.BrH/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7;/h1-2,4-5,9,12H,3,6,11H2,(H,13,14);1H/t9-;/m0./s1 |
SMILES | C1=CC(=CC=C1CCC(C(=O)O)N)O.Br |
Introduction
Chemical Properties and Structure
L-Homotyrosine hydrobromide is characterized by its unique chemical structure featuring a phenol ring with an extended carbon chain compared to standard tyrosine. The compound exhibits specific physical and chemical properties that make it suitable for various research applications.
Physical and Chemical Properties
The physical and chemical properties of L-Homotyrosine hydrobromide are summarized in Table 1.
Table 1: Physical and Chemical Properties of L-Homotyrosine Hydrobromide
Property | Specification |
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Chemical Formula | C₁₀H₁₄BrNO₃ |
Molecular Weight | 276.13 g/mol |
CAS Number | 141899-12-9 |
Appearance | Off-white solid |
Melting Point | 220-225°C |
Optical Rotation | [α]D = +44.5 ± 2° (C=1 in EtOH) 25 |
Solubility | Soluble in DMSO and methanol |
Storage Condition | Inert atmosphere, 2-8°C |
InChI | InChI=1/C10H13NO3.BrH/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7;/h1-2,4-5,9,12H,3,6,11H2,(H,13,14);1H/t9-;/m0./s1 |
The compound's structure features an (S)-configuration at the alpha carbon, which is critical for its biological activity and applications in pharmaceutical research .
Nomenclature and Synonyms
L-Homotyrosine hydrobromide is known by several synonyms in scientific literature and commercial catalogs, as detailed in Table 2.
Table 2: Common Synonyms for L-Homotyrosine Hydrobromide
Synonym |
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H-HTY-OH HBr |
H-HTYR-OH HBr |
H-HOTYR-OH HBr |
H-HoTyr-OH.HBr |
Homo-L-Tyrosine HBr |
Homo-L-Tyrosine, Hydrobromide |
(S)-2-amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide (1:1) |
(S)-alpha-Amino-4-hydroxybenzenebutanoic acid hydrobromide |
Benzenebutanoic acid, α-amino-4-hydroxy-, hydrobromide (1:1), (αS)- |
This variety of nomenclature reflects the compound's prevalence across different research fields and applications .
Synthesis and Preparation
The synthesis of L-Homotyrosine hydrobromide can be achieved through several methods, each with specific advantages depending on the intended application and scale of production.
Acetylation-Deacetylation Process
One documented method for obtaining L-Homotyrosine involves an acetylation-deacetylation process starting from D-Homotyrosine hydrobromide. The process involves:
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Treating D-homotyrosine hydrobromide (100 mg, 0.00036 mol) with NaOH (46.6 mg, 0.00115 mol) in water (1.12 mL)
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Adding acetic anhydride (600 μL) in ten portions at 3-minute intervals with continuous stirring
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Heating the reaction mixture at 65°C for 6 hours
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Evaporating in vacuo to give a thick syrup
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Extracting with acetone and concentrating to afford crude diacetylated LD-homotyrosine
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Dissolving the crude product in 2 N NaOH and stirring at room temperature
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Neutralizing to pH 7 with 6 N HCl and processing to obtain crude N-acetylated LD-homotyrosine
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Hydrolyzing with 6 N HCl at 102°C for 3.5 hours to give crude LD-homotyrosine
Alternative Synthesis Route
An alternative synthesis route starts from aspartic acid. This method was improved by replacing the final deprotection step that traditionally used HBr in acetic acid with a process using iodotrimethylsilane generated in situ from NaI and TMS-Cl in anhydrous acetonitrile. The product can be isolated as the zwitterion after ion exchange chromatography on Dowex-50 .
Applications in Research and Industry
L-Homotyrosine hydrobromide has found diverse applications across several scientific and industrial fields due to its unique chemical properties and biological activities.
Neuroscience Research
In neuroscience, L-Homotyrosine hydrobromide serves as a valuable tool for studying neurotransmitter pathways and mechanisms. Its structural similarity to tyrosine, a precursor of several neurotransmitters, makes it particularly useful in research focused on understanding neurodegenerative diseases and neurochemical processes .
Pharmaceutical Development
The compound plays a significant role in pharmaceutical research and development, particularly in:
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Synthesis of novel drugs targeting neurological disorders
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Enhancement of drug efficacy and specificity
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Development of peptide-based pharmaceuticals
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Investigation of structure-activity relationships in drug candidates
Recent research has shown that macrocyclic compounds containing L-Homotyrosine exhibit activity against parasites responsible for diseases like leishmaniasis. For example, a macrocycle designated as compound 3 showed potent inhibition of Leishmania infantum with EC₅₀ < 2 μM, outperforming miltefosine, the only orally administered drug approved for the treatment of visceral leishmaniasis .
Peptide Chemistry
L-Homotyrosine hydrobromide is extensively used in the synthesis and study of bioactive peptides, including:
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Cyanopeptolins: L-Homotyrosine is incorporated into compounds like cyanopeptolins 880 and 960 from Planktothrix agardhii CYA 126/8
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Anabaenopeptins: The compound is found in peptides like lyngbyaureidamides A and B isolated from marine cyanobacteria, which feature a common homotyrosine-containing structure
These peptides often show diverse biological activities, including protease inhibition and antimicrobial properties.
Analytical Chemistry Applications
In analytical chemistry, L-Homotyrosine hydrobromide serves as an internal standard for protein quantification methods. For example, it has been used alongside 4-fluorophenylalanine in high-performance liquid chromatography (HPLC) methods for protein quantification, providing reliable calibration for these sensitive analytical techniques .
Biological Activity and Function
The biological properties of L-Homotyrosine hydrobromide and its incorporation into various peptides contribute to diverse biological activities.
Antioxidant Properties
L-Homotyrosine hydrobromide exhibits significant antioxidant properties, making it valuable in research aimed at combating oxidative stress in biological systems. These properties are similar to those of tyrosine but with potentially different kinetics and efficacy due to the additional methylene group .
Activity in Peptide Contexts
When incorporated into peptides, L-Homotyrosine contributes to various biological activities:
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In anabaenopeptins, it forms part of structures that may exhibit protease inhibition
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In cyanopeptolins, it contributes to compounds with potential antimicrobial and enzyme inhibitory activities
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As part of macrocyclic structures, it can enhance binding to specific biological targets, improving therapeutic potential
Enzymatic Interactions
Research on enzymatic interactions with L-Homotyrosine provides insights into its metabolism and modification in biological systems. Studies have shown that enzymes like HtyE (from Aspergillus pachycristatus and other fungi) primarily act on amino acids like L-proline but may also interact with other amino acids including homotyrosine derivatives .
The enzyme Ap-HtyE, for instance, converts L-proline to trans-4- and trans-3-hydroxyproline at different ratios and can also hydroxylate other substrates including 4R-methyl-proline, L-pipecolic acid, and D-proline .
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